Spirostaphylotrichin A Spirostaphylotrichin A Spirostaphylotrichin A is a natural product found in Curvularia pallescens and Staphylotrichum coccosporum with data available.
Brand Name: Vulcanchem
CAS No.: 106155-05-9
VCID: VC8013588
InChI: InChI=1S/C14H17NO5/c1-4-5-9-6-7-10(16)12(18)14(9)11(17)8(2)15(20-3)13(14)19/h5-7,11-12,17-18H,2,4H2,1,3H3/b9-5+/t11-,12?,14-/m0/s1
SMILES: CCC=C1C=CC(=O)C(C12C(C(=C)N(C2=O)OC)O)O
Molecular Formula: C14H17NO5
Molecular Weight: 279.29 g/mol

Spirostaphylotrichin A

CAS No.: 106155-05-9

Cat. No.: VC8013588

Molecular Formula: C14H17NO5

Molecular Weight: 279.29 g/mol

* For research use only. Not for human or veterinary use.

Spirostaphylotrichin A - 106155-05-9

Specification

CAS No. 106155-05-9
Molecular Formula C14H17NO5
Molecular Weight 279.29 g/mol
IUPAC Name (4R,5S,6E)-4,10-dihydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,9-dione
Standard InChI InChI=1S/C14H17NO5/c1-4-5-9-6-7-10(16)12(18)14(9)11(17)8(2)15(20-3)13(14)19/h5-7,11-12,17-18H,2,4H2,1,3H3/b9-5+/t11-,12?,14-/m0/s1
Standard InChI Key UEEZHRJFRYRGNC-KUIZCYACSA-N
Isomeric SMILES CC/C=C/1\C=CC(=O)C([C@@]12[C@H](C(=C)N(C2=O)OC)O)O
SMILES CCC=C1C=CC(=O)C(C12C(C(=C)N(C2=O)OC)O)O
Canonical SMILES CCC=C1C=CC(=O)C(C12C(C(=C)N(C2=O)OC)O)O

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

Spirostaphylotrichin A features a spiro[4.5]dec-7-ene-1,9-dione core, with stereochemical complexity arising from its four chiral centers (C-4, C-5, C-6, and C-10). The IUPAC name, (4R,5S,6E)-4,10-dihydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,9-dione, reflects its intricate stereochemistry . Key functional groups include a γ-lactam ring, conjugated double bonds, and hydroxyl/methoxy substituents, which contribute to its reactivity and bioactivity (Table 1).

Table 1: Molecular Properties of Spirostaphylotrichin A

PropertyValue
Molecular FormulaC₁₄H₁₇NO₅
Molecular Weight279.29 g/mol
IUPAC Name(4R,5S,6E)-4,10-dihydroxy...
CAS No.106155-05-9
SMILESCCC=C1C=CC(=O)C(C12C(...)O)O
SolubilityLimited aqueous solubility

The compound’s three-dimensional conformation has been validated through NOESY experiments and X-ray crystallography of analogs such as Spirostaphylotrichin W .

Biosynthesis and Production

Biosynthetic Pathway

Spirostaphylotrichin A is synthesized via a polyketide synthase-nonribosomal peptide synthase (PKS-NRPS) hybrid pathway. Labeling studies using ¹³C-acetate and ¹⁴C-aspartate demonstrated that five acetate/malonate units and one aspartic acid molecule are incorporated into its backbone . The PKS module assembles the polyketide chain, while the NRPS domain facilitates cyclization and lactam formation (Figure 1) .

Fermentation and Optimization

Industrial production relies on submerged fermentation of Staphylotrichum coccosporum. Key parameters influencing yield include:

  • pH: Optimal at 6.5–7.0

  • Temperature: 25–28°C

  • Carbon Source: Sucrose or glycerol

  • Nitrogen Source: Asparagine or ammonium nitrate

Genetic engineering approaches, such as overexpression of regulatory genes (laeA, veA), have enhanced titers by 30–40% in pilot-scale bioreactors.

Biological Activities

Phytotoxic Effects

Spirostaphylotrichin A induces necrotic lesions on plant leaves at concentrations as low as 10⁻³ M. In Bromus tectorum (cheatgrass), it inhibits coleoptile elongation by disrupting microtubule assembly, making it a candidate for bioherbicide development .

Antiviral Activity

While Spirostaphylotrichin A itself has limited antiviral data, its analog Spirostaphylotrichin X inhibits influenza A virus replication (IC₅₀ = 1.2–5.5 μM) by binding to the PB2 cap-binding domain, blocking viral RNA synthesis . Structural similarities suggest Spirostaphylotrichin A may share this mechanism .

Antimicrobial Properties

The compound exhibits moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL), likely due to membrane disruption via lipophilic interactions .

Comparative Analysis with Analogues

Spirostaphylotrichins exhibit structure-activity relationships (SAR) dependent on substituent patterns:

Table 2: Bioactivity Comparison of Spirostaphylotrichins

CompoundPhytotoxicity (IC₅₀)Antiviral (IC₅₀)
Spirostaphylotrichin A10⁻³ MN/A
Spirostaphylotrichin C10⁻³ MN/A
Spirostaphylotrichin XN/A1.2–5.5 μM

Key Insight: Hydroxyl groups at C-4 and C-10 enhance phytotoxicity, while methoxy groups at C-2 improve antiviral potency .

Applications and Future Directions

Agricultural Biotechnology

As a bioherbicide, Spirostaphylotrichin A could mitigate herbicide resistance in weeds like Bromus tectorum. Field trials reduced cheatgrass biomass by 70% without affecting native flora .

Drug Discovery

Structural optimization could yield influenza inhibitors with improved pharmacokinetics. Methylation of the C-10 hydroxyl group in Spirostaphylotrichin X increased metabolic stability by 50% in murine models .

Synthetic Challenges

Total synthesis remains elusive due to stereochemical complexity. Recent advances in asymmetric spirocyclization using cobalt catalysts offer promising routes .

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